3-(tert-Butyl)aniline hydrochloride
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Overview
Description
3-(tert-Butyl)aniline hydrochloride is an organic compound with the molecular formula C10H15N.HCl. It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a tert-butyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(tert-Butyl)aniline hydrochloride can be synthesized through the reaction of 3-(tert-Butyl)aniline with hydrochloric acid. The process involves mixing 3-(tert-Butyl)aniline with concentrated hydrochloric acid and evaporating the mixture to dryness. The resulting product is then dried in an oven at 110–120°C to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 3-(tert-Butyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(tert-Butyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various reactions and applications .
Comparison with Similar Compounds
Aniline: The parent compound without the tert-butyl group.
N-Methyl aniline: Aniline derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethyl aniline: Aniline derivative with two methyl groups attached to the nitrogen atom.
Uniqueness: 3-(tert-Butyl)aniline hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it distinct from other aniline derivatives and suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
3-tert-butylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACCRCHRMWNPPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604054 |
Source
|
Record name | 3-tert-Butylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83672-23-5 |
Source
|
Record name | 3-tert-Butylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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